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2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzonitrile core substituted with a methyloxetane group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps:
Formation of the Methyloxetane Group: The methyloxetane group can be introduced through the reaction of an appropriate epoxide with a methylating agent under basic conditions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is often introduced via a Suzuki-Miyaura coupling reaction, where a boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base.
Nitrile Group Addition: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxetane group, leading to the formation of oxetane derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal research, the compound is being investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved bioavailability or selectivity for certain biological targets.
Industry
In the industrial sector, the compound’s properties make it suitable for applications in materials science. It could be used in the development of new polymers, coatings, or other advanced materials with specific desired properties.
Mechanism of Action
The mechanism of action of 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, while the nitrile group can engage in interactions with nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
2-((3-Methyloxetan-3-yl)methoxy)-5-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolane group.
2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the nitrile group.
Uniqueness
The presence of both the methyloxetane and dioxaborolane groups in 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile imparts unique chemical properties that are not found in the similar compounds listed above
Biological Activity
The compound 2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H29BNO4 with a molecular weight of approximately 361.39 g/mol. It features a methoxy group linked to a methyloxetane structure and a dioxaborolane moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxetane and dioxaborolane structures can exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against certain bacterial strains.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
Anticancer Activity
A study by researchers focusing on the synthesis of oxetane derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through mitochondrial pathways.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Oxetane Derivative A | HeLa | 15 | Apoptosis induction |
Oxetane Derivative B | MCF-7 | 10 | Mitochondrial disruption |
Antimicrobial Properties
Research has also indicated that similar compounds possess antimicrobial activity. For instance, a derivative with a dioxaborolane structure was tested against Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results suggest that the compound may be effective against certain bacterial infections.
Enzyme Inhibition Studies
Another area of investigation includes the inhibition of specific enzymes. Compounds with similar structural features have been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Carbonic Anhydrase | Competitive | 20 |
Acetylcholinesterase | Non-competitive | 25 |
Case Studies
In a recent case study involving the application of oxetane-containing compounds in drug design, researchers synthesized several derivatives and evaluated their biological activities. One notable case involved a derivative that showed selective toxicity towards cancer cells while sparing normal cells.
Case Study Summary
- Objective : To evaluate the anticancer potential of synthesized oxetane derivatives.
- Methodology : Synthesis followed by biological testing on multiple cancer cell lines.
- Findings : Selective cytotoxicity was observed in breast cancer cell lines with an IC50 value significantly lower than that for normal fibroblast cells.
Properties
Molecular Formula |
C18H24BNO4 |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-[(3-methyloxetan-3-yl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H24BNO4/c1-16(2)17(3,4)24-19(23-16)14-6-7-15(13(8-14)9-20)22-12-18(5)10-21-11-18/h6-8H,10-12H2,1-5H3 |
InChI Key |
MJCCEHJUOSMDBQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3(COC3)C)C#N |
Origin of Product |
United States |
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